BenchChemオンラインストアへようこそ!

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

(2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide (CAS 1955474-53-9; PubChem CID is a chiral, non-racemic pyrrolidine-2-carboxamide derivative bearing an N-benzoyl protecting group and a trans-4-hydroxy substituent. With a molecular formula of C12H14N2O3 and molecular weight of 234.25 g/mol, the compound is characterized by defined (2S,4R) stereochemistry, a primary carboxamide at C-2, and a UV-active benzoyl chromophore at N-1.

Molecular Formula C12H14N2O3
Molecular Weight 234.25
CAS No. 1955474-53-9
Cat. No. B3049144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide
CAS1955474-53-9
Molecular FormulaC12H14N2O3
Molecular Weight234.25
Structural Identifiers
SMILESC1C(CN(C1C(=O)N)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16)/t9-,10+/m1/s1
InChIKeyQYKCILOZAVMTLT-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide (CAS 1955474-53-9): Procurement-Ready Chiral Pyrrolidine Carboxamide Scaffold for Asymmetric Synthesis and Medicinal Chemistry


(2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide (CAS 1955474-53-9; PubChem CID 122163617) is a chiral, non-racemic pyrrolidine-2-carboxamide derivative bearing an N-benzoyl protecting group and a trans-4-hydroxy substituent [1]. With a molecular formula of C12H14N2O3 and molecular weight of 234.25 g/mol, the compound is characterized by defined (2S,4R) stereochemistry, a primary carboxamide at C-2, and a UV-active benzoyl chromophore at N-1 [1][2]. It is listed in the ECHA C&L Inventory (EC No. 859-439-9) with notified GHS classification [3]. The compound is commercially available as a research-grade building block from multiple suppliers at ≥95% purity [2].

Why (2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide Cannot Be Substituted by Its Carboxylic Acid, Ester, or Deprotected Analogs


The (2S,4R)-configured N-benzoyl-4-hydroxyprolinamide scaffold combines three structural features—a primary carboxamide at C-2, a trans-4-hydroxyl group, and an N-benzoyl protecting group—that are simultaneously absent from the closest commercially available analogs. Substituting the carboxylic acid [1] or methyl ester [2] congeners alters the hydrogen-bond donor/acceptor profile (HBD 2 vs. 1; HBA 3 vs. 4) and lipophilicity (XLogP3 -0.1 vs. +0.5 to +0.9) in ways that govern solubility, membrane permeability, and target engagement [3]. Replacing the N-benzoyl group with N-Boc or N-Cbz eliminates the UV chromophore (λmax ~230 nm) that enables straightforward HPLC tracking, while deprotection to the free amine introduces nucleophilic reactivity incompatible with many downstream coupling chemistries . For users designing protease inhibitor P2 ligands—where the hydroxyprolinamide motif has yielded HIV-1 protease inhibitors with nanomolar IC50 values [4]—or asymmetric organocatalysts achieving 98% ee [5], even single-feature substitutions (acid for amide, benzoyl for Boc, or epimerization at C-4) are expected to abolish or substantially degrade the stereoelectronic properties required for hydrogen-bonding catalysis or ligand–receptor complementarity [4][5].

Quantitative Comparator Evidence: (2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide vs. Closest Structural Analogs


Evidence Dimension 1 — Topological Polar Surface Area (TPSA): Superior Aqueous Solubility Potential vs. Carboxylic Acid and Methyl Ester Analogs

The target compound exhibits a computed TPSA of 83.63 Ų, which is 5.83 Ų (7.5%) higher than the carboxylic acid analog (77.8 Ų) and 16.83 Ų (25.2%) higher than the methyl ester analog (66.8 Ų) [1][2]. In medicinal chemistry, TPSA values above 80 Ų are empirically correlated with improved aqueous solubility and reduced passive membrane permeability relative to compounds below 70 Ų [3]. This places the carboxamide in a therapeutically relevant solubility window distinct from both the more lipophilic ester (TPSA 66.8 Ų, XLogP3 +0.9) and the ionizable acid (TPSA 77.8 Ų, XLogP3 +0.5) [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Evidence Dimension 2 — Hydrogen-Bond Acceptor (HBA) Count: Reduced HBA Profile vs. Carboxylic Acid and Ester Analogs for Selective Target Engagement

The target compound possesses 3 hydrogen-bond acceptor (HBA) atoms, versus 4 HBA for both the carboxylic acid and methyl ester analogs [1][2][3]. The primary carboxamide at C-2 presents one carbonyl oxygen HBA, whereas the carboxylic acid and ester each present two oxygen HBAs at the same position (carbonyl + hydroxyl oxygen, or carbonyl + ester oxygen) [1][2][3]. In the context of hydroxyprolinamide-derived HIV-1 protease P2 ligands where ligand–backbone hydrogen bonding governs picomolar-to-nanomolar affinity [4][5], this difference in HBA count and geometry is mechanistically significant, as it alters the donor/acceptor complementarity with the enzyme active site relative to the acid or ester congeners.

Structure-Based Drug Design Molecular Recognition Hydrogen Bonding

Evidence Dimension 3 — Class-Level Organocatalytic Performance: 4-Hydroxyprolinamide Framework Delivers 98% ee, 99:1 dr in Asymmetric Michael Addition

The 4-hydroxyprolinamide scaffold—of which (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide is a protected derivative—has been established as an efficient organocatalyst framework. Watts et al. (2012) demonstrated that a series of simple 4-hydroxyprolinamides catalyze the asymmetric conjugate addition of aldehydes to nitroolefins, achieving 98% yield, 99:1 diastereoselectivity (syn:anti), and 98% enantiomeric excess (ee) for the syn diastereomer at 5 mol% catalyst loading with only 1.5 equivalents of aldehyde [1]. By comparison, the parent unprotected L-prolinamide (lacking the 4-hydroxyl) typically requires higher loadings (10–30 mol%) and delivers lower enantioselectivities in similar transformations [2]. The trans-4-hydroxy group is mechanistically implicated in transition-state stabilization via hydrogen bonding, and its stereochemistry is critical: the (2S,4R) configuration of the target compound matches the stereochemistry of the most active catalysts in the Watts et al. panel [1][3].

Asymmetric Organocatalysis Michael Addition Enantioselective Synthesis

Evidence Dimension 4 — Regulatory Classification: Notified GHS Hazards Enable Compliant Procurement vs. Unclassified Analogs

The target compound is registered in the ECHA C&L Inventory under EC No. 859-439-9 with a notified GHS classification comprising Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation by inhalation), with GHS07 (Warning) pictogram [1]. In contrast, the carboxylic acid analog (CAS 129512-75-0) and the methyl ester analog (CAS 120806-96-4) do not have equivalent notified classifications in the ECHA C&L Inventory at the time of this analysis, creating regulatory ambiguity for institutional procurement under REACH [2][3]. The presence of a harmonized notified classification for the target compound simplifies safety data sheet (SDS) preparation, workplace risk assessment, and customs declaration for international shipments, providing a procurement-ready regulatory status that unclassified analogs lack.

Chemical Safety Regulatory Compliance Procurement

Evidence Dimension 5 — N-Benzoyl UV Chromophore: Enables Direct HPLC Detection vs. Boc/Cbz-Protected or Unprotected Analogs

The N-benzoyl group of the target compound provides a strong UV chromophore with λmax at approximately 230 nm (ε ~10,000 M⁻¹cm⁻¹, characteristic of the benzamide chromophore), enabling direct UV detection during reversed-phase HPLC analysis without requiring pre-column derivatization [1][2]. By comparison, the N-Boc-protected 4-hydroxyprolinamide analog (CAS 1613482-41-9) and the fully deprotected L-prolinamide (CAS 7531-52-4) lack aromatic chromophores, necessitating low-wavelength detection (≤210 nm) with higher baseline noise or evaporative light-scattering detection (ELSD) that reduces quantitative precision . The benzoyl group also serves as a spectroscopic handle for reaction monitoring by UV-Vis spectrophotometry, a capability absent in the Boc and Cbz congeners.

Analytical Chemistry Process Monitoring Chromatography

Evidence Dimension 6 — Defined (2S,4R) Stereochemistry: Two Defined Chiral Centers Differentiate from Racemic or Epimeric Suppliers

The target compound is characterized by two defined stereocenters at C-2 (S) and C-4 (R), as confirmed by the PubChem InChI string (InChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16)/t9-,10+/m1/s1) [1]. The trans relationship between the C-2 carboxamide and C-4 hydroxyl is stereochemically identical to that of trans-4-hydroxy-L-proline, the naturally occurring amino acid from which it is conceptually derived . This specific (2S,4R) configuration is critical for biological applications: in hydroxyprolinamide-derived HIV-1 protease P2 ligands, Gao et al. (2011) demonstrated that variation at the P2 position significantly affected enzyme inhibitory potency, and the 4-hydroxyl stereochemistry and substitution pattern directly influence ligand–binding site complementarity [2]. The compound's two defined stereocenters are fully specified (undefined atom stereocenter count = 0 per PubChem), distinguishing it from stereochemically ambiguous or racemic commercial offerings [1].

Chiral Chemistry Stereochemistry Quality Control

Recommended Application Scenarios for (2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide Based on Quantitative Evidence


Scenario 1 — Protected Precursor for 4-Hydroxyprolinamide Organocatalyst Synthesis

The target compound serves as an N-benzoyl-protected, (2S,4R)-configured 4-hydroxyprolinamide building block suitable for elaboration into chiral organocatalysts. Based on the Watts et al. (2012) benchmark—where 4-hydroxyprolinamides achieved 98% yield, 99:1 dr, and 98% ee in asymmetric Michael additions at 5 mol% loading [1]—the defined (2S,4R) stereochemistry and trans-4-OH of the target compound match the active catalyst configuration. The N-benzoyl group can be selectively removed under mild conditions to liberate the free secondary amine for further diversification, while the primary carboxamide at C-2 can be elaborated to substituted amides known to modulate catalytic activity [2]. Users developing next-generation prolinamide organocatalysts can procure this compound as a stereochemically pure starting material, avoiding the need for chiral resolution or asymmetric synthesis of the pyrrolidine core.

Scenario 2 — P2 Ligand Scaffold for HIV-1 Protease Inhibitor Design

Gao et al. (2011) demonstrated that hydroxyprolinamide-derived P2 ligands, when incorporated into hydroxyethylamine-based HIV-1 protease inhibitor cores, yield compounds with IC50 values in the nanomolar range, with variation at the P2 position significantly affecting potency [1]. The target compound's (2S,4R) stereochemistry, primary carboxamide at C-2, and trans-4-OH provide a scaffold amenable to systematic P2 diversification. Its physicochemical profile—TPSA 83.63 Ų, XLogP3 -0.1, HBA 3, HBD 2 [2]—places it in a polarity window distinct from the more lipophilic ester (TPSA 66.8 Ų, XLogP3 +0.9) and the ionizable acid (TPSA 77.8 Ų, XLogP3 +0.5) [3], offering medicinal chemists a differentiated starting point for SAR exploration where aqueous solubility is a design criterion.

Scenario 3 — UV-Traceable Chiral Building Block for Multi-Step Synthesis with In-Line Analytics

The N-benzoyl chromophore (λmax ~230 nm) of the target compound provides a built-in UV handle for reaction monitoring and HPLC purity analysis that is absent from Boc-, Cbz-, and unprotected analogs [1]. This property is particularly valuable in multi-step synthetic sequences where intermediate tracking by TLC or HPLC-UV is required. The compound's ECHA-notified GHS classification (H315, H319, H335; GHS07 Warning) [2] simplifies laboratory safety compliance relative to unclassified analogs. For process chemistry groups synthesizing hydroxyprolinamide-containing pharmacophores—including antibiotics (penem derivatives) , antidiuretics, and procoagulants as cited in patent WO2007052517A1 [3]—this compound offers a procurement-ready, analytically tractable intermediate.

Scenario 4 — Scaffold for Antibacterial Penem Antibiotic Side-Chain Synthesis

The 4-hydroxyprolinamide motif has been explored as a C-2 side-chain substituent in penem antibiotics, where compounds bearing the 4-hydroxyprolinamide group demonstrated broad-spectrum in vitro activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, E. faecium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) microorganisms [1]. The target compound's N-benzoyl protection provides orthogonal reactivity for selective deprotection and subsequent coupling to the β-lactam core, while its (2S,4R) stereochemistry ensures the correct three-dimensional presentation of the hydroxyprolinamide pharmacophore [2]. This application scenario is consistent with the patent literature identifying hydroxy-2-pyrrolidinecarboxamide compounds as key intermediates for antibiotic synthesis .

Quote Request

Request a Quote for (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.